molecular formula C7H11NO B13143493 N,N,2-trimethylfuran-3-amine

N,N,2-trimethylfuran-3-amine

Katalognummer: B13143493
Molekulargewicht: 125.17 g/mol
InChI-Schlüssel: MVUKHKZCSBXXLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,2-trimethylfuran-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a furan ring substituted with a nitrogen atom and three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylfuran-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,2-trimethylfuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methyl groups and the furan ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted furans.

Wissenschaftliche Forschungsanwendungen

N,N,2-trimethylfuran-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N,2-trimethylfuran-3-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its unique structure allows it to interact with enzymes and other biological molecules, influencing metabolic pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylfuran-3-amine: Similar structure but with two methyl groups.

    2-methylfuran-3-amine: Lacks the N,N-dimethyl substitution.

    Trimethylamine: A simpler amine with three methyl groups attached to nitrogen.

Uniqueness

N,N,2-trimethylfuran-3-amine is unique due to the presence of both the furan ring and the N,N-dimethyl substitution. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H11NO

Molekulargewicht

125.17 g/mol

IUPAC-Name

N,N,2-trimethylfuran-3-amine

InChI

InChI=1S/C7H11NO/c1-6-7(8(2)3)4-5-9-6/h4-5H,1-3H3

InChI-Schlüssel

MVUKHKZCSBXXLN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.